molecular formula C19H18BrN3O2 B2622455 1-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole CAS No. 2380185-52-2

1-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2622455
CAS No.: 2380185-52-2
M. Wt: 400.276
InChI Key: PBGFDVMNFLZPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of functional groups, including a benzodiazole ring, an azetidinyl group, and a bromo-methoxybenzoyl moiety

Preparation Methods

The synthesis of 1-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the azetidin-3-yl intermediate: This step involves the reaction of an appropriate azetidinone precursor with 2-bromo-5-methoxybenzoyl chloride under basic conditions to form the azetidin-3-yl intermediate.

    Coupling with 2-methyl-1H-1,3-benzodiazole: The azetidin-3-yl intermediate is then coupled with 2-methyl-1H-1,3-benzodiazole using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

    Substitution reactions: The bromo group can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.

    Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives. Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.

    Coupling reactions: The benzodiazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. Palladium catalysts and boronic acids are typically used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel antimicrobial, anticancer, and anti-inflammatory agents.

    Organic synthesis: It can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.

    Materials science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 1-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

1-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole can be compared with similar compounds such as:

    1-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2-methyl-1H-pyrazole: This compound shares a similar azetidin-3-yl and bromo-methoxybenzoyl moiety but differs in the heterocyclic ring.

    2-{[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2/c1-12-21-17-5-3-4-6-18(17)23(12)13-10-22(11-13)19(24)15-9-14(25-2)7-8-16(15)20/h3-9,13H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGFDVMNFLZPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=C(C=CC(=C4)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.